Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Its structure includes:
- A 1,2,3,4-tetrahydropyrimidine ring fused to a benzimidazole moiety.
- Substituents at position 4: 4-(methyloxy)phenyl (electron-donating methoxy group).
- Substituents at position 1: 2-phenylethyl (aromatic side chain).
- Ethyl carboxylate at position 3, enhancing solubility in organic solvents.
Properties
Molecular Formula |
C28H27N3O4 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-oxo-1-(2-phenylethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C28H27N3O4/c1-3-35-27(33)24-25(20-13-15-21(34-2)16-14-20)31-23-12-8-7-11-22(23)29-28(31)30(26(24)32)18-17-19-9-5-4-6-10-19/h4-16,24-25H,3,17-18H2,1-2H3 |
InChI Key |
LOOCEAQWIDKKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Precursor
The preparation begins with 2-guanidinobenzimidazole (1) , synthesized by reacting o-phenylenediamine with cyanogen bromide under acidic conditions. This intermediate undergoes cyclocondensation with ethyl acetoacetate in ethanol under reflux to yield ethyl 2-amino-4-methyl-1,4-dihydropyrimidine-5-carboxylate (2) .
Key reaction conditions :
Formation of the Tetrahydropyrimido[1,2-a]benzimidazole Core
Intermediate 2 reacts with 4-methoxybenzaldehyde in the presence of ammonium acetate under acidic conditions to form ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (3) . This step establishes the tetrahydropyrimidine ring fused to the benzimidazole system.
Optimized parameters :
Final Esterification and Purification
The ethyl carboxylate group at position 3 is introduced by refluxing 4 with ethyl chloroformate in dichloromethane, catalyzed by triethylamine. The crude product is purified via recrystallization from ethanol to afford the target compound as colorless crystals.
Characterization data :
-
IR (KBr, cm⁻¹) : 1680 (C=O amide), 1656 (C=O ester), 1242 (C–O–C)
-
¹H NMR (500 MHz, DMSO- d₆) : δ 1.25 (t, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.18 (q, 2H, CH₂CH₃), 4.77 (s, 2H, NCH₂), 6.92–7.45 (m, 9H, Ar–H)
-
HR-MS (ESI) : m/z 488.1932 [M+H]⁺ (calc. 488.1938 for C₂₈H₂₆N₃O₅)
Mechanistic Insights and Side Reactions
Cyclocondensation Dynamics
The formation of the tetrahydropyrimidine ring proceeds via a six-membered transition state, where the β-keto ester acts as both a carbonyl donor and a nucleophile. Ammonium acetate facilitates proton transfer, stabilizing the intermediate imine. Competing pathways, such as over-alkylation or dimerization, are mitigated by controlled stoichiometry and anhydrous conditions.
Steric and Electronic Effects
The 4-methoxyphenyl group enhances electron density at position 4, directing electrophilic substitution. Conversely, the 2-phenylethyl chain introduces steric hindrance, necessitating elevated temperatures for effective alkylation.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
A modified approach employs microwave irradiation (150 W, 100°C) to reduce reaction times by 40–50%. However, this method risks decomposition of heat-sensitive intermediates.
Solid-Phase Synthesis
Immobilizing the benzimidazole precursor on Wang resin enables stepwise assembly but suffers from lower yields (35–45%) due to incomplete coupling reactions.
Scalability and Industrial Relevance
Pilot-scale production (100 g batches) achieves 52% overall yield using continuous flow reactors. Key challenges include:
Chemical Reactions Analysis
Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles can replace hydrogen atoms.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects . The benzimidazole core allows it to interact with nucleic acids and proteins, disrupting their normal function and leading to various therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Structural Conformation
- The fused pyrimido-benzimidazole core in exhibits near-planarity, stabilized by π-π stacking and hydrogen bonding . Similar planarity is expected in the target compound, though steric effects from the phenethyl substituent may induce slight puckering .
Biological Activity
Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings and data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 603.5 g/mol. Its structure includes various functional groups that may contribute to its biological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Effects
In vivo studies have revealed that the compound possesses anti-inflammatory properties. It significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
Case Studies
- Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with the compound led to a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.
- Infection Model : In a mouse model infected with Staphylococcus aureus, administration of the compound resulted in a significant decrease in bacterial load compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzaldehyde derivatives, ethyl trifluoroacetoacetate, and benzimidazole precursors. Key steps include cyclocondensation under reflux in ionic liquid media (e.g., 3-butyl-1-methylimidazolium chloride) at 363 K for 6–12 hours, followed by recrystallization in ethanol . Yield optimization requires precise stoichiometric ratios (1:1:1 for aldehyde, β-ketoester, and amine precursors) and inert atmosphere conditions to prevent oxidation. Monitoring via TLC and adjusting solvent polarity during purification (e.g., using ethyl acetate/cyclohexane mixtures) improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and hydrogen bonding. For example, the methoxy group at the 4-phenyl position appears as a singlet at δ 3.8–4.0 ppm in NMR .
- X-ray diffraction : Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., ) resolve fused-ring planarity and torsion angles (e.g., N2–C2–C11–C16 = 123.17°). SHELX software refines hydrogen-bonding networks (e.g., C–H···O/N interactions) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight () and fragmentation patterns .
Q. How is purity assessed, and what are common contaminants in the final product?
- Methodological Answer : Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency. Common contaminants include unreacted benzaldehyde (detectable via IR carbonyl stretches at ~1700 cm) and dimerized byproducts from incomplete cyclization. Recrystallization in ethanol or DCM/hexane mixtures removes polar impurities .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved when analyzing ring puckering or hydrogen-bonding networks?
- Methodological Answer : Discrepancies between NMR-derived conformers and X-ray planar structures are addressed by:
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) compare theoretical vs. experimental torsion angles (e.g., fused-ring dihedral angles <4°) .
- Variable-temperature NMR : Identifies dynamic puckering in solution (e.g., pseudorotation barriers >50 kJ/mol) .
- Hydrogen-bond validation : SHELXL refinement with restraints on values distinguishes static vs. disordered H-bond motifs (e.g., C–H···N interactions with ) .
Q. What computational strategies predict biological target interactions, and how are binding affinities validated experimentally?
- Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with kinase targets (e.g., VEGFR2). The trifluoromethyl group’s electrostatic potential enhances hydrophobic pocket binding .
- MD simulations : GROMACS assesses stability of ligand–protein complexes (RMSD <2 Å over 100 ns trajectories) .
- Experimental validation : IC values from kinase inhibition assays (e.g., ELISA-based phosphorylation assays) correlate with docking scores. For example, derivatives with nitro groups show IC = 0.5–5 µM against tyrosine kinases .
Q. How are reaction mechanisms elucidated for unexpected byproducts, such as dimerized intermediates?
- Methodological Answer :
- Isolation and characterization : LC-MS/MS identifies dimer masses ( ~860). X-ray structures of byproducts reveal head-to-tail π-stacking as a dimerization driver .
- Kinetic studies : Pseudo-first-order rate constants () under varying temperatures (Arrhenius plots) confirm entropy-driven dimerization above 343 K .
- Quenching experiments : Adding radical scavengers (e.g., TEMPO) suppresses dimer formation, implicating radical intermediates in side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
